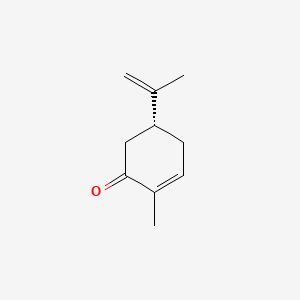

(-)-Carvone

Descripción

This compound has been reported in Matricaria discoidea, Thymus camphoratus, and other organisms with data available.

See also: Spearmint Oil (part of); Myrrh (part of).

Structure

3D Structure

Propiedades

IUPAC Name |

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHMXUKGWMISQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041413 | |

| Record name | R-(-)-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, (l-form) colourless to pale strawberry coloured liquid with a spearmint-like odour | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

227.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.31 mg/mL at 25 °C, soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol, 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | l-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.960 | |

| Record name | l-Carvone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/83/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6485-40-1 | |

| Record name | (-)-Carvone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Carvone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006485401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | R-(-)-Carvone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-p-mentha-1(6),8-dien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARVONE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TO7X34D3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 15 °C | |

| Record name | (R)-Carvone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Extraction Methods of (-)-Carvone

This technical guide provides a comprehensive overview of the natural sources of the monoterpene this compound, a compound of significant interest in pharmaceutical and other industries. It details various methods for its extraction from plant materials, presenting quantitative data, experimental protocols, and visual workflows to facilitate research and development.

Introduction to this compound

Carvone is a monoterpenoid found in the essential oils of several plants. It exists as two enantiomers: S-(+)-carvone, which has a spicy, rye-like scent characteristic of caraway and dill seeds, and R-(-)-carvone, which possesses a sweet, minty aroma typical of spearmint. This guide focuses on this compound, the R-enantiomer, which is valued for its aromatic properties and biological activities.

Principal Natural Sources of this compound

The primary natural source of this compound is the essential oil of various mint species (Mentha). The concentration of this compound can vary significantly depending on the species, cultivar, geographical location, and harvesting time.

| Plant Species | Family | Common Name | This compound Content in Essential Oil (%) | Reference(s) |

| Mentha spicata | Lamiaceae | Spearmint | 40.8 - 78.9 | [1][2][3][4][5] |

| Mentha longifolia | Lamiaceae | Horse Mint | 0 - 78.7 | [6][7][8] |

| Mentha villoso-nervata | Lamiaceae | High carvone content in select clones | [9] |

Extraction Methodologies

Several methods are employed to extract essential oils rich in this compound from plant materials. These range from traditional distillation techniques to more modern, efficient methods. The choice of method can significantly impact the yield and quality of the final product.

Distillation Methods

Distillation is the most common approach for extracting essential oils. It involves the selective vaporization and subsequent condensation of the volatile components from the plant matrix.

In hydrodistillation, the plant material is submerged in water and boiled. The resulting steam, carrying the volatile essential oils, is cooled in a condenser, and the oil is then separated from the water.

Experimental Protocol: Hydrodistillation of Mentha spicata

-

Preparation of Plant Material: 50 grams of dried and ground aerial parts of Mentha spicata are placed in a round-bottom flask.

-

Addition of Water: 500 mL of distilled water is added to the flask.

-

Apparatus Setup: The flask is connected to a Clevenger-type apparatus.

-

Distillation: The mixture is heated to boiling for a specified duration (e.g., 60, 90, or 120 minutes).[10]

-

Collection: The essential oil is collected from the graduated tube of the Clevenger apparatus.

-

Drying: The collected oil is dried over anhydrous sodium sulfate.

-

Storage: The final product is stored in a sealed, dark vial at 4°C.

Steam distillation involves passing steam, generated in a separate vessel, through the plant material. This method is generally considered more efficient than hydrodistillation as it avoids direct contact of the plant material with boiling water, which can cause degradation of some compounds. Studies have shown that steam distillation consistently yields a higher amount of essential oil from spearmint compared to hydrodistillation.[11]

Experimental Protocol: Steam Distillation of Mentha spicata

-

Preparation of Plant Material: 50 grams of dried aerial parts of Mentha spicata are packed into the distillation still.

-

Steam Generation: Steam is generated in a separate boiler.

-

Distillation: The steam is passed through the plant material, carrying the volatile oils.

-

Condensation: The steam-oil mixture is passed through a condenser.

-

Separation: The essential oil is separated from the aqueous phase (hydrosol) in a separator.

-

Drying and Storage: The oil is dried over anhydrous sodium sulfate and stored under appropriate conditions.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more recent technique that uses microwave radiation to heat the water and plant material. This method can significantly reduce extraction time and energy consumption. While it may sometimes result in a lower overall essential oil yield, it has been shown to increase the concentration of certain compounds like this compound.[12]

Experimental Protocol: MAHD of Mentha spicata

-

Preparation: 50 grams of dried Mentha spicata and 500 mL of water are placed in a flask.

-

Apparatus: The flask is placed in a modified microwave oven equipped with a Clevenger apparatus.

-

Extraction: The mixture is subjected to microwave irradiation at a specific power (e.g., 225 W) for a set duration (e.g., 60, 90, or 120 minutes).[12]

-

Collection and Post-processing: The essential oil is collected, dried, and stored as in hydrodistillation.

Solvent Extraction

Solvent extraction involves the use of organic solvents to dissolve the essential oil from the plant material. This method can also be applied to the hydrosol from distillation processes to recover dissolved volatile compounds.

Experimental Protocol: Solvent Extraction of Hydrosol

-

Obtain Hydrosol: The aqueous distillate from an open hydro-distillation system is collected.

-

Solvent Addition: The hydrosol is transferred to a separatory funnel, and an appropriate solvent (e.g., n-pentane or n-hexane) is added.[12]

-

Extraction: The funnel is shaken to allow the transfer of the essential oil components into the organic solvent.

-

Separation: The organic layer is separated from the aqueous layer.

-

Solvent Removal: The solvent is removed using a rotary evaporator to obtain the pure essential oil.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned, allowing for selective extraction. This method is known for producing high-purity extracts without any residual solvent.

Experimental Protocol: SFE of Mentha spicata

-

Preparation: Dried and crushed spearmint stems and leaves are placed in the extraction vessel.

-

Extraction Conditions: The temperature is set to 40-50°C, and the pressure is increased to 18-22 MPa using a CO₂ pump.[13]

-

Extraction: The supercritical CO₂ is passed through the plant material for a duration of 3-4 hours.[13]

-

Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and the extracted oil to precipitate.

-

Collection: The essential oil is collected from the separator.

Quantitative Data on Extraction Yields

The yield of essential oil and the concentration of this compound are influenced by the plant source and the extraction method.

| Extraction Method | Plant Material | Essential Oil Yield (%) | This compound in Oil (%) | Reference(s) |

| Hydrodistillation | Mentha spicata | 0.61 - 1.94 | 37.0 (at pH 6) | [10][12] |

| Hydrodistillation (pH 2) | Mentha spicata | 1.16 | 43.1 | [12] |

| Hydrodistillation (+1.5% NaCl) | Mentha spicata | ~0.74 | 39.2 | [12] |

| Steam Distillation | Mentha spicata (Kashan ecotype) | 1.72 - 3.33 | - | [14] |

| Steam Distillation | Mentha spicata (Shushtar ecotype) | 1.36 - 2.53 | - | [14] |

| MAHD (120 min) | Mentha spicata | Reduced vs. HD | 41.7 (12.7% increase) | [12] |

| Solvent Extraction (n-pentane on distillate) | Mentha spicata | - | 45.7 | [12] |

| Solvent Extraction (n-hexane on distillate) | Mentha spicata | - | 46.8 | [12] |

| Supercritical Fluid Extraction | Mentha spicata | 5.8 - 10.9 | - | [13][15] |

| Polyol Induced Extraction (PIE) | Mentha spicata (fresh leaves) | 0.0244 (of carvone) | - | [16] |

| Steam Distillation | Mentha longifolia ssp. schimperi | 1.8 | 67.3 | [4] |

| Steam Distillation | Mentha spicata (from Sudan) | 0.9 | 78.9 | [4] |

Experimental Workflows (Graphviz)

The following diagrams illustrate the workflows for the primary extraction methods described.

Caption: Workflow for Hydrodistillation.

References

- 1. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical composition, antioxidant, antimicrobial and Antiproliferative activities of essential oil of Mentha spicata L. (Lamiaceae) from Algerian Saharan atlas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. scielo.sa.cr [scielo.sa.cr]

- 6. Sharopov | Essential oil composition of Mentha longifolia from wild populations growing in Tajikistan | Journal of Medicinally Active Plants [openpublishing.library.umass.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. scialert.net [scialert.net]

- 10. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction of Essential Oil from Spearmint (Mentha spicata var. Viridis L.) [repository.neelain.edu.sd]

- 12. Frontiers | Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods [frontiersin.org]

- 13. CN101210210A - A kind of extraction method of spearmint essential oil - Google Patents [patents.google.com]

- 14. Essential Oil Quantity and Quality of Two Ecotypes of Spearmint (Mentha spicata L.) in Different Harvesting Times [jhs.um.ac.ir]

- 15. tandfonline.com [tandfonline.com]

- 16. "Extraction of Carvone from Spearmint Using the PIE Method" by Josephine Mueller [opus.govst.edu]

The Biosynthesis of (-)-Carvone in Mentha spicata: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Carvone, the principal component of spearmint oil, is a monoterpene of significant commercial interest in the flavor, fragrance, and pharmaceutical industries. Its biosynthesis in Mentha spicata (spearmint) is a highly regulated and compartmentalized process occurring predominantly within the secretory cells of peltate glandular trichomes. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, subcellular localization of the involved enzymes, and available kinetic data. Furthermore, this document outlines detailed experimental protocols for the isolation of glandular trichomes, enzyme assays, and metabolite analysis to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.

Introduction

The genus Mentha is renowned for its production of a diverse array of monoterpenes, which are the primary constituents of their essential oils. In spearmint (Mentha spicata), the characteristic flavor and aroma are attributed to the high accumulation of this compound.[1] The biosynthesis of this C10 isoprenoid is a multi-step enzymatic process that begins with precursors from primary metabolism and proceeds through a series of specialized enzymatic reactions.[2] Understanding the intricacies of this pathway is crucial for developing strategies to improve yield and for the potential biotechnological production of this compound. This guide serves as a technical resource, consolidating current knowledge on the core biosynthetic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), involves four key enzymatic steps. These precursors are derived from the plastidial methylerythritol phosphate (MEP) pathway.[2] The entire pathway is localized within the secretory cells of the peltate glandular trichomes found on the aerial surfaces of the plant.[3]

The sequential enzymatic reactions are as follows:

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP).[2][4]

-

(-)-Limonene Synthase (LS): GPP is then cyclized by (-)-limonene synthase to produce the monoterpene olefin, (-)-limonene, which is the committed step in carvone biosynthesis.[3][5]

-

(-)-Limonene-6-hydroxylase (L6OH): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the C6 position of (-)-limonene to yield (-)-trans-carveol.[3][6]

-

(-)-trans-Carveol Dehydrogenase (CDH): The final step is the oxidation of the hydroxyl group of (-)-trans-carveol by a dehydrogenase to form the ketone, this compound.[7][8]

Subcellular Localization of Biosynthetic Enzymes

The enzymes of the this compound pathway exhibit a distinct subcellular compartmentalization within the secretory cells of the glandular trichomes, which is critical for the efficient channeling of intermediates.

-

Geranyl Diphosphate Synthase (GPPS) and (-)-Limonene Synthase (LS) are located in the leucoplasts.[2][9]

-

(-)-Limonene-6-hydroxylase (L6OH) is a microsomal enzyme, associated with the endoplasmic reticulum.[2]

-

(-)-trans-Carveol Dehydrogenase (CDH) has been reported to be an operationally soluble protein.[8]

This spatial separation necessitates the transport of intermediates across organellar membranes.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in this compound biosynthesis in Mentha spicata and related Mentha species.

Table 1: Kinetic Parameters of this compound Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Cofactor(s) | Source Species | Reference(s) |

| Geranyl Diphosphate Synthase (GPPS) | DMAPP, IPP | N/A | N/A | ~7.0 | Mg2+ | Mentha spicata | [4] |

| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | 0.3 | ~6.7 | Mn2+ (preferred), Mg2+ | Mentha x piperita | [10] |

| (-)-Limonene-6-hydroxylase (L6OH) | (-)-Limonene | N/A | N/A | N/A | NADPH, O2 | Mentha spicata | [6][11] |

| (-)-trans-Carveol Dehydrogenase (CDH) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 (at pH 7.5) | ~10.0 | NAD+ | Mentha x piperita | [8] |

| NAD+ | 410 ± 29 | [8] |

N/A: Data not available in the searched literature.

Table 2: Metabolite Composition in Mentha spicata Essential Oil

| Compound | Relative Abundance (%) | Reference(s) |

| This compound | 37.0 - 77.5 | [12][13][14] |

| (-)-Limonene | 6.9 - 16.9 | [12][13][14] |

| 1,8-Cineole | 5.1 - 8.9 | [12][14] |

| Dihydrocarveol | N/A | |

| cis-Dihydrocarvone | N/A |

Note: The relative abundance of metabolites can vary significantly based on plant age, developmental stage, and environmental conditions.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Isolation of Glandular Trichomes from Mentha spicata

This protocol is adapted from methods described for isolating glandular trichomes for enzymatic and molecular analyses.[16][17][18]

Materials:

-

Fresh, young leaves of Mentha spicata

-

Isolation Buffer: 25 mM MOPSO (pH 7.0), 10% (v/v) glycerol, 10 mM MgCl₂, 1 mM DTT

-

Liquid nitrogen

-

Powdered dry ice

-

Glass beads (425-600 µm diameter)

-

Nylon sieves of various mesh sizes (e.g., 150 µm, 100 µm, 45 µm)

-

Beakers and collection tubes

-

Centrifuge

Procedure:

-

Harvest young, fully expanded leaves and immediately immerse them in liquid nitrogen to flash-freeze.

-

Place the frozen leaves in a pre-chilled mortar with a small amount of liquid nitrogen and gently grind to a coarse powder.

-

Alternatively, for a larger scale, place frozen leaves in a beaker with powdered dry ice and glass beads.

-

Gently swirl the beaker for 5-10 minutes to abrade the leaf surface and detach the glandular trichomes.

-

Pour the mixture through a series of pre-chilled nylon sieves stacked in decreasing mesh size. The glandular heads will pass through the larger mesh and be collected on the finer mesh sieves.

-

Collect the fraction enriched in glandular trichomes from the appropriate sieve into a pre-chilled tube.

-

Resuspend the collected trichomes in ice-cold Isolation Buffer.

-

Centrifuge at low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the trichome cells.

-

Carefully remove the supernatant. The resulting pellet contains the isolated glandular trichome secretory cells and can be used for protein or RNA extraction.

Enzyme Assays

This protocol is based on the prenyltransferase assay described by Burke et al. (1999).[4]

Materials:

-

Enzyme extract from isolated glandular trichomes

-

Assay Buffer: 25 mM MOPSO (pH 7.0), 10% (v/v) glycerol, 10 mM MgCl₂, 1 mM DTT

-

[4-¹⁴C]IPP (Isopentenyl diphosphate, radiolabeled)

-

DMAPP (Dimethylallyl diphosphate)

-

Acid phosphatase

-

Pentane

-

Scintillation cocktail and vials

Procedure:

-

To a reaction vial, add the enzyme extract.

-

Add the Assay Buffer to a final volume of 90 µL.

-

Initiate the reaction by adding 10 µL of a solution containing [4-¹⁴C]IPP and DMAPP (final concentrations typically in the low micromolar range).

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a solution containing acid phosphatase to hydrolyze the diphosphate moieties of the products.

-

Incubate for an additional 1-2 hours to ensure complete hydrolysis.

-

Extract the resulting allylic alcohols (e.g., geraniol) with pentane.

-

Transfer the pentane phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter to determine enzyme activity.

This protocol is adapted from established methods for monoterpene synthase assays.[10]

Materials:

-

Enzyme extract

-

Assay Buffer: 50 mM Tris-HCl (pH 6.7), 100 mM NaCl, 10% (v/v) glycerol, 10 mM MnCl₂

-

[1-³H]GPP (Geranyl diphosphate, radiolabeled) or non-radiolabeled GPP

-

Hexane or Pentane

-

GC-MS for product identification and quantification

Procedure:

-

In a screw-cap vial, combine the enzyme extract with the Assay Buffer.

-

Overlay the aqueous phase with a layer of hexane or pentane to trap the volatile product.

-

Initiate the reaction by adding GPP.

-

Incubate at 30°C with gentle shaking for 1-2 hours.

-

Terminate the reaction by vigorous vortexing for 30 seconds to extract the limonene into the organic layer.

-

Centrifuge briefly to separate the phases.

-

Analyze the organic phase by GC-MS to identify and quantify the (-)-limonene produced.

This cytochrome P450 assay requires a source of NADPH and cytochrome P450 reductase.[11][12]

Materials:

-

Microsomal fraction prepared from isolated glandular trichomes

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM DTT

-

(-)-Limonene (substrate)

-

NADPH

-

Cytochrome P450 reductase (if not endogenously sufficient in the microsomal prep)

-

Ethyl acetate

-

GC-MS

Procedure:

-

Combine the microsomal preparation with the Assay Buffer in a reaction vial.

-

Add (-)-limonene, typically dissolved in a small volume of a suitable solvent like acetone.

-

Pre-incubate the mixture for a few minutes at 30°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 30-60 minutes with shaking.

-

Terminate the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases.

-

Analyze the ethyl acetate phase by GC-MS for the presence of (-)-trans-carveol.

This protocol is based on the method described by Ringer et al. (2005).[8]

Materials:

-

Soluble protein extract from isolated glandular trichomes

-

Assay Buffer: 100 mM HEPES (pH 7.5) or a buffer system for pH 10.0 (e.g., CAPS)

-

(-)-trans-Carveol

-

NAD⁺

-

Pentane

-

GC-MS

Procedure:

-

Combine the soluble protein extract with the Assay Buffer.

-

Add (-)-trans-carveol.

-

Initiate the reaction by adding NAD⁺.

-

Incubate at 30°C for a defined period.

-

Terminate the reaction by extracting with pentane.

-

Analyze the pentane extract by GC-MS to quantify the this compound produced.

GC-MS Analysis of Monoterpenes

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, DB-5).

Typical GC Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 5°C/minute to 250°C

-

Hold at 250°C for 5 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-350 amu

-

Note: These parameters should be optimized for the specific instrument and column used.

Visualizations

Biosynthetic Pathway of this compound

Caption: The enzymatic pathway for the biosynthesis of this compound from primary precursors.

Experimental Workflow for Enzyme Activity Analysis

Caption: A generalized workflow for the analysis of enzyme activity in the this compound pathway.

Conclusion

The biosynthesis of this compound in Mentha spicata is a well-defined pathway involving a series of specialized enzymes with distinct subcellular localizations. This guide has provided a detailed overview of this pathway, compiling available quantitative data and presenting comprehensive experimental protocols. Further research, particularly in elucidating the kinetic parameters of all enzymes under consistent conditions and understanding the regulatory networks governing gene expression, will be pivotal for the successful metabolic engineering of Mentha spicata and for the development of microbial systems for the sustainable production of this compound. The methodologies and data presented herein offer a solid foundation for researchers and professionals in the field to advance our understanding and application of this important biosynthetic pathway.

References

- 1. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranyl diphosphate synthase: Cloning, expression, and characterization of this prenyltransferase as a heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytochrome P450 limonene hydroxylases of Mentha species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Carvone from Mentha spicata L. Leaves Suppresses Oxidative Stress and Hypertrophy in the Isoproterenol-Induced Rat Model of Cardiac Hypertrophy | Traditional and Integrative Medicine [jtim.tums.ac.ir]

- 10. Regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha) species: cDNA isolation, characterization, and functional expression of (-)-4S-limonene-3-hydroxylase and (-)-4S-limonene-6-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Functional expression of regiospecific cytochrome P450 limonene hydroxylases from mint (Mentha spp.) in Escherichia coli and saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cytochrome P450 Limonene Hydroxylases of Mentha Species | Semantic Scholar [semanticscholar.org]

- 15. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heteromeric geranyl diphosphate synthase from mint: construction of a functional fusion protein and inhibition by bisphosphonate substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Increased carvone production in Escherichia coli by balancing limonene conversion enzyme expression via targeted quantification concatamer proteome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-Aqueous Isolation and Enrichment of Glandular Capitate Stalked and Sessile Trichomes from Cannabis sativa [jove.com]

Spectroscopic data of "(R)-(-)-carvone" (NMR, IR, Mass Spec)

A Technical Guide to the Spectroscopic Analysis of (R)-(-)-Carvone

This document provides an in-depth analysis of the spectroscopic data for (R)-(-)-carvone, a naturally occurring monoterpenoid. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For (R)-(-)-carvone, both ¹H and ¹³C NMR data are crucial for its structural elucidation and characterization.

¹H Nuclear Magnetic Resonance (¹H NMR) Data

The ¹H NMR spectrum of (R)-(-)-carvone, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for (R)-(-)-Carvone [1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 6.758 | m |

| H-8a | 4.809 | s |

| H-8b | 4.759 | s |

| H-4 | 2.689 | m |

| H-5a | 2.588 | m |

| H-5b | 2.381 | m |

| H-6a | 2.588 | m |

| H-6b | 2.381 | m |

| H-7 | 1.788 | s |

| H-9 | 1.754 | s |

Data acquired in CDCl₃ at 298 K.[1][2]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(-)-Carvone [1]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C=O) | 199.815 |

| C-2 | 135.424 |

| C-3 | 144.633 |

| C-4 | 42.452 |

| C-5 | 31.227 |

| C-6 | 43.142 |

| C-7 | 15.719 |

| C-8 | 146.708 |

| C-9 | 20.533 |

| C-10 | 110.452 |

Data acquired in CDCl₃ at 298 K.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of carvone shows characteristic absorption bands for its ketone and alkene functionalities.

Table 3: Key IR Absorption Bands for (R)-(-)-Carvone [3]

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3083, 3072, 3046, 3010 | =C-H stretch | Alkene |

| 2964, 2920 | C-H asymmetric stretch | Alkane |

| 2856, 2834 | C-H symmetric stretch | Alkane |

| 1670 | C=O stretch (conjugated) | α,β-Unsaturated Ketone |

| 1645 | C=C stretch | Alkene |

| 1436 | C-H asymmetric bend | Alkane |

| 1375 | C-H symmetric bend | Alkane |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of (R)-(-)-carvone provides information about its molecular weight and fragmentation pattern. Electron impact (EI) at 70 eV is a common ionization method.[4][5][6]

Table 4: Major Ions in the Mass Spectrum of (R)-(-)-Carvone [7]

| m/z | Proposed Fragment Ion | Relative Abundance |

| 150 | [C₁₀H₁₄O]⁺ (M⁺) | Moderate |

| 135 | [M - CH₃]⁺ | Low |

| 108 | [C₇H₈O]⁺ | High |

| 93 | [C₆H₅O]⁺ | Moderate |

| 82 | [C₅H₆O]⁺ | Base Peak (100%) |

| 54 | [C₄H₆]⁺ | High |

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : For ¹H and ¹³C NMR, a sample of (R)-(-)-carvone (typically 5-25 mg for ¹H, and a more concentrated solution for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[8][9][10] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[9][10][11]

-

Instrumentation and Acquisition : The spectra are recorded on an NMR spectrometer, for instance, a Bruker DMX-500MHz instrument.[1] The spectrometer is locked onto the deuterium signal of the solvent.[8] Shimming is performed to optimize the homogeneity of the magnetic field.[8] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9][10]

Infrared (IR) Spectroscopy

-

Sample Preparation and Instrumentation : Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like (R)-(-)-carvone.[12][13][14] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[12]

-

Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[12] A background spectrum of the clean ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : For a volatile compound like (R)-(-)-carvone, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique.[15][16] A dilute solution of the sample in a volatile organic solvent (e.g., acetone or hexane) is prepared.[17][18] A small volume (typically 1 µL) is injected into the GC, where the compound is vaporized and separated from the solvent on a capillary column.[15][16][17] Upon elution from the column, the sample enters the mass spectrometer and is ionized, commonly by electron impact (EI) at 70 eV.[4][6][17]

-

Mass Analysis and Detection : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole.[6] The detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of (R)-(-)-carvone.

References

- 1. bmse000500 (R)-(-)-Carvone at BMRB [bmrb.io]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. docta.ucm.es [docta.ucm.es]

- 6. docta.ucm.es [docta.ucm.es]

- 7. researchgate.net [researchgate.net]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. agilent.com [agilent.com]

- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 14. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 15. emeraldcloudlab.com [emeraldcloudlab.com]

- 16. chemlab.truman.edu [chemlab.truman.edu]

- 17. memphis.edu [memphis.edu]

- 18. uoguelph.ca [uoguelph.ca]

The Biological Activity of (R)-(-)-Carvone: A Technical Guide for Researchers

November 20, 2025

Introduction

(R)-(-)-carvone is a naturally occurring monoterpene found in the essential oils of plants such as spearmint (Mentha spicata).[1] As an enantiomer of (S)-(+)-carvone, which is characteristic of caraway, (R)-(-)-carvone possesses a distinct spearmint aroma and a unique profile of biological activities. This technical guide provides an in-depth overview of the pharmacological and biological effects of the (R)-(-)-carvone enantiomer, tailored for researchers, scientists, and professionals in drug development. The document details its multifaceted activities, including anti-inflammatory, antimicrobial, anticonvulsant, analgesic, insecticidal, and anticancer properties. Emphasis is placed on the underlying molecular mechanisms, quantitative data from pertinent studies, and detailed experimental protocols to facilitate further research and development.

Anti-inflammatory and Immunomodulatory Activity

(R)-(-)-carvone has demonstrated significant anti-inflammatory and immunomodulatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Molecular Mechanisms

Studies in RAW 264.7 macrophage cell lines have elucidated that (R)-(-)-carvone exerts its anti-inflammatory effects by:

-

Inhibiting c-Jun N-terminal kinase 1 (JNK1) phosphorylation: (R)-(-)-carvone selectively decreases the phosphorylation of JNK1, a key component of the mitogen-activated protein kinase (MAPK) pathway, without affecting other MAPKs like p38 and ERK1/2.[2][3]

-

Activating the Nrf2 pathway: It promotes the nuclear translocation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. This leads to an increase in the expression of its target gene, heme oxygenase-1 (HO-1).[2][3]

-

Inhibiting NF-κB transcriptional activity: While (R)-(-)-carvone does not interfere with the canonical activation and nuclear translocation of NF-κB, it inhibits the resynthesis of IκB-α, an NF-κB-dependent gene.[2][3] This suggests that (R)-(-)-carvone interferes with the transcriptional activity of NF-κB, possibly by decreasing the levels of acetylated NF-κB/p65 in the nucleus.[2]

The inhibition of JNK1 and activation of Nrf2 are believed to underlie the reduced transcriptional activity of NF-κB, leading to decreased expression of pro-inflammatory genes such as NOS2 and IL-1β.[2]

In a murine model of allergic airway inflammation, (R)-(-)-carvone was found to stimulate the production of the anti-inflammatory cytokine IL-10 and inhibit the secretion of IgE, suggesting its potential in managing allergic conditions.

Signaling Pathway Diagram

Experimental Protocols

Western Blot for JNK, Nrf2, and NF-κB Pathway Proteins [2]

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere. Seed cells at a density of 1x10⁶ cells/well in 6-well plates. Pre-treat cells with (R)-(-)-carvone (e.g., 665 µM) or vehicle (0.1% DMSO) for 1 hour. Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for the desired time points (e.g., 5-15 minutes for phosphorylation events, longer for protein expression).

-

Protein Extraction: For total protein, lyse cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Separate 25-30 µg of protein on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-Nrf2, anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

Antimicrobial Activity

(R)-(-)-carvone exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.

Antibacterial and Antifungal Spectrum

(R)-(-)-carvone has shown inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli. Its antifungal activity has been demonstrated against several Candida species, including C. albicans, C. tropicalis, C. parapsilosis, and C. krusei.[4]

Quantitative Antimicrobial Data

| Microorganism | Assay | (R)-(-)-carvone Concentration | Reference |

| Staphylococcus aureus (MRSA strains) | MIC | 500 - 1000 µg/mL | [5] |

| Escherichia coli | MIC | >2.5 mg/mL | |

| Candida albicans | MIC/MFC | 0.625 mg/mL | |

| Candida tropicalis | MIC/MFC | 2.5 mg/mL | |

| Candida parapsilosis | MFC | 1.25 mg/mL | |

| Candida krusei | MIC/MFC | >2.5 mg/mL | |

| Malassezia spp. | MIC | 0.3 - 24 mg/mL | [4] |

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of (R)-(-)-carvone Dilutions: Prepare a stock solution of (R)-(-)-carvone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). To enhance solubility, an emulsifier like Tween 80 (e.g., at 0.5% v/v) can be added to the broth.[1]

-

Inoculation and Incubation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without carvone) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is the lowest concentration of (R)-(-)-carvone that completely inhibits visible growth of the microorganism. A growth indicator like resazurin can be added to aid in the visualization of microbial viability.[1]

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture aliquots from the wells showing no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar after incubation.

Neuropharmacological Activity

(R)-(-)-carvone exhibits significant effects on the central nervous system, including anticonvulsant and analgesic properties.

Anticonvulsant Activity

(R)-(-)-carvone has demonstrated anticonvulsant effects in various animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[6] The proposed mechanism involves the blockade of voltage-gated sodium channels.[7]

Quantitative Anticonvulsant Data

| Animal Model | Test | Dose of (R)-(-)-carvone | Effect | Reference |

| Mice | Penicillin-induced seizures | 100 and 200 mg/kg | Decreased spike-wave frequency | [6] |

| Mice | PTZ-induced seizures | 200 mg/kg | No effect on seizure onset time | [6] |

Analgesic Activity

Derivatives of (-)-carvone have shown analgesic effects in models of capsaicin and AITC-induced pain, suggesting a potential mechanism involving binding to TRPA1/TRPV1 ion channels.[8]

GABAA Receptor Modulation

(R)-(-)-carvone acts as a negative allosteric modulator on the GABAA receptor, which may contribute to its insecticidal properties. It has been shown to block GABA-induced stimulation of flunitrazepam binding.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test [9]

-

Animal Preparation: Use male mice (e.g., CF-1 strain). Administer (R)-(-)-carvone or vehicle intraperitoneally (i.p.) at various doses and time points before the test.

-

Procedure: Apply a corneal anesthetic (e.g., 0.5% tetracaine hydrochloride). Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.

Pentylenetetrazole (PTZ)-Induced Seizure Test [10]

-

Animal Preparation: Use male mice. Administer (R)-(-)-carvone or vehicle i.p. at various doses.

-

Procedure: After a set pre-treatment time (e.g., 15-30 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).

-

Observation: Observe the animals for a period of 30 minutes and record the latency to the first myoclonic jerk and the onset of tonic-clonic seizures.

-

Endpoint: An increase in the latency to seizures or protection against seizure onset indicates anticonvulsant activity.

Hot Plate Test for Analgesia [4]

-

Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Animal Preparation: Acclimatize mice to the testing room. Administer (R)-(-)-carvone, a positive control (e.g., morphine), or vehicle.

-

Procedure: Place the mouse on the hot plate within a transparent cylindrical retainer. Start a timer immediately.

-

Observation: Record the latency time for the animal to exhibit a pain response, such as licking a hind paw or jumping.

-

Endpoint: A significant increase in the reaction latency compared to the vehicle control indicates an analgesic effect. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

Anticancer Activity

(R)-(-)-carvone and its derivatives have shown promise as potential anticancer agents, demonstrating cytotoxicity and inducing apoptosis in various cancer cell lines.

Mechanisms of Action

The anticancer effects of carvone are mediated through multiple pathways:

-

Inhibition of p38 MAPK Signaling: In myeloma cells, carvone induces apoptosis by inhibiting the p38 MAPK signaling pathway.

-

Cell Cycle Arrest: It can cause cell cycle arrest at the G2/M phase.

-

Inhibition of Cell Invasion: Carvone has been shown to inhibit the invasion of cancer cells.

-

Modulation of the cAMP Pathway: In melanoma cells, carvone affects the expression of cell cycle-related proteins via the cAMP pathway.

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| KMS-5 | Myeloma | 20 | [11] |

| Molt-4 | Leukemia | 20 | [11] |

| HT-1080 | Fibrosarcoma | 10 - 30 (derivatives) | [12] |

| MCF-7 | Breast Carcinoma | 10 - 30 (derivatives) | [12] |

| MDA-MB-231 | Breast Carcinoma | 10 - 30 (derivatives) | [12] |

| A-549 | Lung Carcinoma | 10 - 30 (derivatives) | [12] |

| P-815 | Mastocytoma | 0.09 - 0.24 | [13] |

| K-562 | Chronic Myelogenous Leukemia | 0.09 - 0.24 | [13] |

| CEM | Acute Lymphoblastic Leukemia | 0.09 - 0.24 | [13] |

Experimental Workflow

Insecticidal and Repellent Activity

(R)-(-)-carvone is recognized for its insecticidal and repellent properties and is approved by the U.S. Environmental Protection Agency for use as a mosquito repellent.

Target Organisms and Efficacy

(R)-(-)-carvone has shown larvicidal activity against mosquitoes, such as Aedes aegypti.

Quantitative Insecticidal Data

| Organism | Test | LC₅₀ | Reference |

| Aedes aegypti larvae | Larvicidal assay | 55.29 - 95.48 µg/mL | [14] |

| Poratrioza sinica adults | Acute toxicity | 3.06 mL/L | [15] |

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of (R)-(-)-carvone is crucial for its development as a therapeutic agent.

-

Absorption: (R)-(-)-carvone is rapidly absorbed following topical application.[16] In silico predictions suggest a high level of absorption from the gastrointestinal tract.[14]

-

Metabolism: In humans, (R)-(-)-carvone undergoes stereoselective metabolism. Following topical application, it is metabolized to 4R,6S-(-)-carveol, which is then glucuronidated.[16] In vivo studies in humans have identified major metabolites as dihydrocarvonic acid, carvonic acid, and uroterpenolone.

-

Distribution: In silico models predict that (R)-(-)-carvone can cross the blood-brain barrier.[14]

-

Excretion: Metabolites of (R)-(-)-carvone are excreted in the urine.[16]

Structure-Activity Relationship (SAR)

The biological activities of carvone and other monoterpenes are influenced by their chemical structure.

-

The presence of an α,β-unsaturated ketone is a common feature in many biologically active monoterpenes.

-

The position of functional groups, such as ketone and epoxide groups, influences the potency and efficacy of the molecule.

-

Derivatization of the carvone scaffold, such as the synthesis of hydrazones and isoxazolines, has been shown to modulate its anticonvulsant and anticancer activities.[8][12] This highlights the potential for medicinal chemistry approaches to optimize the therapeutic properties of (R)-(-)-carvone.

Conclusion

(R)-(-)-carvone is a versatile natural compound with a wide range of promising biological activities. Its anti-inflammatory, antimicrobial, anticonvulsant, analgesic, anticancer, and insecticidal properties make it a valuable lead compound for the development of new drugs and therapeutic agents. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, Nrf2, and MAPKs, provides a solid foundation for further research. This technical guide summarizes the current knowledge on (R)-(-)-carvone and provides detailed methodologies to support and inspire future investigations into its therapeutic potential. Further studies focusing on its pharmacokinetics, safety profile, and the optimization of its structure through medicinal chemistry are warranted to fully exploit its promise in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal properties of carvone and linalool against Malassezia species: Preliminary Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. frontiersin.org [frontiersin.org]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-carvone induced ROS mediated apoptotic cell death in human leukemic cell lines (Molt-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic and apoptotic effects of some (R)-carvone-isoxazoline derivatives on human fibrosarcoma and carcinoma cells: experimental evaluation for cytotoxicity, molecular docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Composition and Larvicidal Activity Against Aedes aegypti of the Leaf Essential Oils from Croton blanchetianus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives | Semantic Scholar [semanticscholar.org]

Olfactory perception of "(R)-(-)-carvone" versus "(S)-(+)-carvone"

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereoisomers of carvone, (R)-(-)-carvone and (S)-(+)-carvone, present a classic and compelling case of chiral recognition in the olfactory system. While possessing identical chemical formulas and physical properties, these enantiomers elicit distinct olfactory percepts in humans: (R)-(-)-carvone is perceived as spearmint, while (S)-(+)-carvone is identified as caraway.[1] This striking difference underscores the stereospecific nature of olfactory receptors and provides a valuable model for studying the molecular mechanisms of olfaction. This technical guide delves into the core principles of this differential perception, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Introduction: The Chemical Basis of a Perceptual Dichotomy

(R)-(-)-carvone and (S)-(+)-carvone are monoterpenoid ketones that are mirror images of each other. Their chiroptical properties, specifically the direction in which they rotate plane-polarized light, are opposite, a direct consequence of their three-dimensional arrangement. This stereochemical difference is the sole determinant of their distinct odors, as all other physicochemical properties are identical. The ability of the human olfactory system to distinguish between these enantiomers is a clear demonstration that olfactory receptors are chiral and interact with odorant molecules in a highly specific, lock-and-key manner.[2]

Quantitative Olfactory Perception

The differential perception of carvone enantiomers can be quantified through both psychophysical and in-vitro methods. Psychophysical studies measure the odor detection thresholds in humans, while in-vitro assays quantify the activation of specific olfactory receptors.

Odor Detection Thresholds in Humans

The odor detection threshold is the minimum concentration of an odorant that can be perceived by a human subject. As illustrated in the table below, (R)-(-)-carvone generally exhibits a lower odor detection threshold than (S)-(+)-carvone, indicating that humans are more sensitive to the spearmint aroma.

| Odorant | Odor Description | Odor Detection Threshold (in ppb) | Reference |

| (R)-(-)-carvone | Spearmint, fresh herbal | 2 - 43 | [3] |

| (S)-(+)-carvone | Caraway, fresh herbal | 85 - 600 | [3] |

Note: ppb = parts per billion. The range in reported thresholds can be attributed to variations in experimental methodologies and individual sensitivities.

Olfactory Receptor Activation

The differential perception of carvone enantiomers is rooted in their selective activation of specific olfactory receptors (ORs). The human olfactory receptor OR1A1 has been identified as a key receptor in the perception of carvones.[2] In-vitro studies, such as luciferase assays, have quantified the activation of this receptor by each enantiomer, typically reported as the half-maximal effective concentration (EC50). A lower EC50 value indicates a higher potency of the odorant in activating the receptor.

| Olfactory Receptor | Odorant | EC50 (µM) | Reference |

| OR1A1 | (R)-(-)-carvone | ~10-30 | [4] |

| OR1A1 | (S)-(+)-carvone | >100 | [4] |

| OR8B3 (variant) | (R)-(-)-carvone | ~1 | [5] |

| OR8B3 (variant) | (S)-(+)-carvone | ~10 | [5] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the olfactory perception of carvone enantiomers.

Human Psychophysical Testing: Odor Detection Threshold Determination

This protocol outlines the "single staircase" method, a common approach for determining odor detection thresholds.

Objective: To determine the minimum concentration at which a subject can detect the presence of (R)-(-)-carvone or (S)-(+)-carvone.

Materials:

-

A series of dilutions of (R)-(-)-carvone and (S)-(+)-carvone in an odorless solvent (e.g., mineral oil or propylene glycol). Concentrations should span a wide range, from well below the expected threshold to clearly detectable levels (e.g., 0.1 ppb to 1000 ppb).

-

Odor-free glass sniffing bottles.

-

Blindfolds for subjects to prevent visual cues.

-

A well-ventilated, odor-free testing room.

Procedure:

-

Subject Recruitment and Preparation: Recruit a panel of healthy, non-smoking subjects with no known olfactory disorders. Subjects should refrain from eating, drinking (except water), or using scented products for at least one hour before the test.

-

Stimulus Presentation: On each trial, present the subject with two sniffing bottles: one containing the solvent blank and the other containing a specific dilution of the carvone enantiomer. The position of the odorant-containing bottle should be randomized.

-

Forced-Choice Task: The subject is instructed to sniff both bottles and identify which one contains the odor. Even if they are not certain, they must make a choice (two-alternative forced-choice).

-

Staircase Method:

-

Begin with a concentration that is expected to be easily detectable.

-

If the subject correctly identifies the odorant, the concentration is decreased for the next trial (e.g., by a factor of 2).

-

If the subject incorrectly identifies the odorant, the concentration is increased for the next trial.

-

A "reversal" occurs when the direction of the concentration change is reversed (e.g., from decreasing to increasing).

-

-

Threshold Calculation: The test is continued until a predetermined number of reversals (e.g., 5-7) have occurred. The odor detection threshold is typically calculated as the geometric mean of the concentrations at the last few reversal points.

-

Data Analysis: Repeat the procedure for both (R)-(-)-carvone and (S)-(+)-carvone for each subject. Analyze the data to determine the mean and standard deviation of the detection thresholds for each enantiomer across the panel.

In-Vitro Olfactory Receptor Activation: Luciferase Assay

This protocol describes a common method for measuring the activation of a specific olfactory receptor by an odorant in a heterologous cell system.[6][7][8]

Objective: To quantify the activation of a specific olfactory receptor (e.g., OR1A1) by (R)-(-)-carvone and (S)-(+)-carvone.

Materials:

-

Hana3A cell line (or other suitable host cells).

-

Expression plasmids for the olfactory receptor of interest, Receptor Transporter Protein 1S (RTP1S), and a reporter gene (e.g., CRE-luciferase).

-

Transfection reagent.

-

Cell culture medium (e.g., MEM with 10% FBS).

-

Solutions of (R)-(-)-carvone and (S)-(+)-carvone in DMSO.

-

Luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Culture Hana3A cells in 96-well plates.

-

Co-transfect the cells with the plasmids for the olfactory receptor, RTP1S, and the CRE-luciferase reporter gene using a suitable transfection reagent. RTP1S is a chaperone protein that facilitates the cell surface expression of the olfactory receptor.

-

-

Odorant Stimulation:

-

24 hours post-transfection, replace the cell culture medium with a serum-free medium containing a specific concentration of the carvone enantiomer (diluted from the DMSO stock). A range of concentrations should be tested to generate a dose-response curve. Include a vehicle control (DMSO only).

-

Incubate the cells with the odorant for a defined period (e.g., 4 hours).

-

-

Luciferase Activity Measurement:

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the level of cAMP generated in response to receptor activation.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., a constitutively active reporter or a baseline reading).

-

Plot the normalized luciferase activity against the logarithm of the odorant concentration to generate a dose-response curve.

-

Fit the data to a sigmoidal curve to determine the EC50 value for each carvone enantiomer.

-

Visualizing the Olfactory Signal Transduction Pathway

The perception of odorants like the carvone enantiomers is initiated by a complex signaling cascade within the olfactory sensory neurons. The following diagram illustrates the key steps in this pathway.

Caption: Olfactory signal transduction cascade initiated by odorant binding.

Logical Workflow for Chiral Odorant Investigation

The investigation of differential perception of chiral odorants like the carvone enantiomers follows a logical workflow, integrating both in-vivo and in-vitro approaches.

Caption: Integrated workflow for investigating chiral odorant perception.

Conclusion

The distinct olfactory perception of (R)-(-)-carvone and (S)-(+)-carvone serves as a powerful illustration of the stereospecificity of the olfactory system. The integration of quantitative psychophysical data, detailed in-vitro receptor activation assays, and a thorough understanding of the underlying signal transduction pathways provides a comprehensive framework for researchers, scientists, and drug development professionals. This knowledge is not only fundamental to the field of olfaction but also has implications for the design of novel fragrances, flavors, and therapeutic agents that target G-protein coupled receptors. The methodologies and data presented in this guide offer a solid foundation for further research into the fascinating world of chiral recognition in biological systems.

References

- 1. Carvone - Wikipedia [en.wikipedia.org]

- 2. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Carvones [leffingwell.com]

- 4. researchgate.net [researchgate.net]

- 5. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assaygenie.com [assaygenie.com]

- 8. bpsbioscience.com [bpsbioscience.com]

The Tale of Two Molecules: A Technical Guide to the History and Discovery of Carvone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and distinct properties of the enantiomers of carvone: (R)-(-)-carvone and (S)-(+)-carvone. From their initial isolation in the 19th century to modern-day understanding of their stereospecific interactions with olfactory receptors and differential physiological effects, this document serves as a detailed resource for professionals in the fields of chemistry, pharmacology, and drug development. The guide includes detailed experimental protocols for isolation and analysis, quantitative data on their sensory properties, and a review of their centrally-acting effects, all presented to facilitate further research and application.

A Historical Perspective: Unraveling the Stereochemistry of Carvone

The story of carvone is a classic example of the progression of chemical understanding, from the initial isolation of a natural product to the realization of the profound impact of stereoisomerism on biological activity.

The first chapter of this story began in 1841 when the Swiss chemist Eduard Schweizer isolated a compound from the essential oil of caraway seeds (Carum carvi).[1] This compound, initially named "carvol," would later be identified as (S)-(+)-carvone .[1] For half a century, this molecule was known without a complete understanding of its three-dimensional structure.

A pivotal moment in the history of stereochemistry occurred 50 years later when the German chemist W. Kwaenick, while investigating the composition of spearmint oil (Mentha spicata), discovered a compound with the same chemical formula and connectivity as the one from caraway but with a distinctly different aroma.[1] This "new" molecule was (R)-(-)-carvone , the mirror image, or enantiomer, of the compound isolated by Schweizer. This discovery provided compelling evidence for the concept of stereoisomers and their ability to interact differently with biological systems, in this case, the olfactory receptors in the nose.

The final piece of the structural puzzle was put in place in 1894 by Georg Wagner, who elucidated the correct chemical structure of carvone.[2] This historical timeline highlights a fundamental principle in chemistry and pharmacology: the spatial arrangement of atoms within a molecule can dramatically alter its biological properties.

Physicochemical and Organoleptic Properties

The two enantiomers of carvone share identical physical properties such as boiling point and density in a non-chiral environment. However, their interaction with plane-polarized light and, most notably, their sensory perception are starkly different.

| Property | (R)-(-)-Carvone | (S)-(+)-Carvone |

| Common Name | Spearmint Oil Carvone | Caraway Oil Carvone |

| Odor Description | Sweet, minty, fresh herbal[3] | Spicy, rye-like[4] |

| Odor Threshold | 2 ppb (parts per billion)[3] | 85-130 ppb[3] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| CAS Number | 6485-40-1 | 2244-16-8 |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |

| Molar Mass | 150.22 g/mol | 150.22 g/mol |

| Boiling Point | 231 °C | 231 °C |

Experimental Protocols: Isolation and Analysis

The isolation and analysis of carvone enantiomers from their natural sources are cornerstone experiments in organic chemistry and natural product research.

Isolation by Steam Distillation

Steam distillation is a common and effective method for isolating essential oils, including carvone, from plant material. The principle relies on the co-distillation of water and the volatile, water-immiscible organic compound at a temperature below the boiling point of either component.

Materials:

-

Ground caraway seeds or dried spearmint leaves

-

Distilled water

-

Heating mantle

-

Distillation apparatus (round-bottom flask, still head, condenser, receiving flask)

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

Place the ground plant material into a round-bottom flask.

-

Add distilled water to the flask to cover the plant material.

-

Set up the steam distillation apparatus.

-

Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile carvone with it.

-

Collect the distillate, which will be a milky-white emulsion of carvone and water.

-

Extract the carvone from the aqueous distillate using a separatory funnel and an organic solvent like dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude carvone oil.

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. Chiral GC columns can even separate enantiomers.

Typical GC Parameters for Carvone Enantiomer Analysis:

-

Column: Chiral capillary column (e.g., Astec® CHIRALDEX™ G-TA)

-

Injection Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 40°C held for 1 minute, then ramped to 170°C at a rate of 2°C/minute, and held for 15 minutes.

-

Carrier Gas: Helium

-